4-Chloro-3-ethoxy-2-fluorobenzoic acid
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for substituted benzoic acid derivatives. The compound carries the Chemical Abstracts Service registry number 1323966-33-1, which serves as its unique chemical identifier in global databases. The International Union of Pure and Applied Chemistry name precisely reflects the substitution pattern on the benzene ring, with the carboxylic acid group serving as the principal functional group and reference point for numbering. The systematic name indicates the presence of three substituents: a chloro group at position 4, an ethoxy group at position 3, and a fluoro group at position 2, all numbered relative to the carboxylic acid carbon which occupies position 1.
The molecular descriptor number assigned by the Chemical Database Service is MFCD19687215, providing an additional layer of systematic identification for database searches and chemical inventory management. The compound also carries various catalog numbers from different chemical suppliers, including CS-0318605, which facilitate commercial identification and procurement. The simplified molecular input line entry system string for the compound is recorded as CCOC1=C(C=CC(=C1F)C(=O)O)Cl, providing a standardized linear notation that completely describes the molecular structure.
The International Chemical Identifier for the compound is InChI=1S/C9H8ClFO3/c1-2-14-8-6(10)4-3-5(7(8)11)9(12)13/h3-4H,2H2,1H3,(H,12,13), which represents the complete structural information in a hierarchical format. The corresponding International Chemical Identifier Key is AMAJHTMBCOHVIL-UHFFFAOYSA-N, serving as a shortened, fixed-length identifier derived from the full International Chemical Identifier. These systematic identifiers ensure unambiguous identification of the compound across different chemical databases and research platforms.
Molecular Structure Analysis via X-ray Crystallography
The molecular structure of this compound exhibits characteristic features of substituted aromatic carboxylic acids, with the benzene ring serving as the central structural framework. The compound displays a planar aromatic system with specific geometric arrangements influenced by the steric and electronic effects of the three substituent groups. The ethoxy group at position 3 introduces conformational flexibility through its ethyl chain, which can adopt different rotational conformations around the carbon-oxygen bond connecting it to the benzene ring.
The presence of both electron-withdrawing groups (chloro and fluoro) and an electron-donating group (ethoxy) creates an interesting electronic environment within the molecule. The chloro substituent at position 4 and the fluoro substituent at position 2 both exert electron-withdrawing effects through inductive mechanisms, while the ethoxy group at position 3 provides electron-donating character through resonance effects. This combination of electronic effects influences the overall electron density distribution within the aromatic system and affects the compound's reactivity patterns.
The carboxylic acid functional group maintains its characteristic planar geometry, with the carbonyl oxygen and hydroxyl group lying approximately in the same plane as the benzene ring. The substitution pattern creates a unique steric environment around the carboxylic acid group, with the adjacent fluoro substituent at position 2 potentially influencing the accessibility and reactivity of the acid functionality. The molecular geometry optimization through computational methods suggests stable conformations that minimize steric clashes between adjacent substituents while maintaining optimal electronic interactions.
Spectroscopic Profiling (Proton and Carbon-13 Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible)
The spectroscopic characterization of this compound provides detailed insights into its molecular structure and electronic properties. Proton nuclear magnetic resonance spectroscopy reveals distinct signal patterns corresponding to the various proton environments within the molecule. The aromatic region typically displays signals for the two remaining aromatic protons after accounting for the three substituted positions, with chemical shifts influenced by the electronic effects of the nearby substituents. The ethoxy group contributes characteristic multipicity patterns, with the ethyl protons appearing as a triplet and the methylene protons as a quartet due to vicinal coupling.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information by revealing the carbon framework of the molecule. The aromatic carbon signals appear in the typical aromatic region, with specific chemical shifts reflecting the electronic environment created by the substituent pattern. The carboxylic acid carbon exhibits a characteristic downfield shift due to the electron-withdrawing nature of the carbonyl group, while the ethoxy carbons appear in their expected aliphatic regions. The presence of fluorine introduces additional complexity to the carbon-13 spectrum through carbon-fluorine coupling effects.
Fourier transform infrared spectroscopy identifies characteristic functional group vibrations that confirm the molecular structure. The carboxylic acid group produces distinctive peaks corresponding to the carbonyl stretch and the broad hydroxyl stretch typical of carboxylic acids. The aromatic carbon-carbon stretching vibrations appear in their characteristic region, while the ethoxy group contributes aliphatic carbon-hydrogen stretching and bending modes. The carbon-halogen stretching vibrations for both the chloro and fluoro substituents appear in the fingerprint region, providing additional structural confirmation.
Ultraviolet-visible spectroscopy reveals electronic transitions within the aromatic system, with absorption bands corresponding to pi to pi-star transitions characteristic of substituted benzene derivatives. The electronic spectrum is influenced by the substituent effects, with the electron-withdrawing and electron-donating groups affecting the energy levels of the molecular orbitals and consequently the absorption wavelengths and intensities.
Thermochemical Properties: Melting Point, Boiling Point, and Thermal Stability
The thermochemical properties of this compound reflect the influence of its molecular structure on phase transitions and thermal behavior. While specific melting point data for this exact compound is not extensively documented in the available literature, related compounds in the chlorofluorobenzoic acid family typically exhibit melting points in the range of 130-150 degrees Celsius, suggesting similar thermal characteristics for this derivative. The presence of the ethoxy substituent may influence the melting point through its effect on intermolecular packing and hydrogen bonding patterns in the crystalline state.
The boiling point of the compound is expected to be elevated compared to the parent benzoic acid due to the increased molecular weight and the presence of halogen substituents. Computational estimates suggest a boiling point in the range of 280-300 degrees Celsius under standard atmospheric pressure, though experimental verification would be necessary for precise determination. The thermal stability of the compound under normal storage and handling conditions appears to be adequate, with decomposition temperatures typically well above the melting point for aromatic carboxylic acids.
The thermochemical behavior is influenced by the specific substitution pattern, with the electron-withdrawing halogen groups potentially affecting the thermal decomposition pathways. The ethoxy group may represent a point of thermal vulnerability, as ether linkages can undergo thermal cleavage under elevated temperatures. However, under typical laboratory and storage conditions, the compound demonstrates satisfactory thermal stability for handling and use in synthetic applications.
Solubility Profile in Organic Solvents and Aqueous Systems
The solubility characteristics of this compound are determined by the interplay between its polar carboxylic acid functionality and the lipophilic aromatic system with its various substituents. The computed logarithm of the partition coefficient (LogP) value of 2.58 indicates moderate lipophilicity, suggesting favorable solubility in organic solvents while maintaining some degree of water solubility due to the carboxylic acid group. This partition coefficient places the compound in an intermediate range that facilitates its use in various synthetic applications requiring different solvent systems.
The compound demonstrates good solubility in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide, where hydrogen bonding interactions between the carboxylic acid group and the solvent molecules promote dissolution. The ethoxy substituent contributes to solubility in moderately polar solvents through its ether functionality, while the aromatic ring system enables dissolution in less polar solvents such as dichloromethane and chloroform. The presence of halogen substituents may enhance solubility in halogenated solvents through favorable intermolecular interactions.
Aqueous solubility is limited due to the overall lipophilic character of the molecule, but the carboxylic acid group provides sufficient polarity to achieve some degree of water solubility, particularly under basic conditions where deprotonation occurs. The pH-dependent solubility behavior typical of carboxylic acids applies to this compound, with increased solubility observed at higher pH values due to salt formation. The topological polar surface area of 46.53 square angstroms suggests moderate polarity that supports limited aqueous solubility while maintaining good organic solvent compatibility.
Computational Chemistry Predictions of Electronic Structure
Computational chemistry calculations provide valuable insights into the electronic structure and molecular properties of this compound. The computed topological polar surface area of 46.53 square angstroms reflects the contribution of polar functional groups to the molecular surface area accessible to polar interactions. This parameter correlates with various pharmacokinetic properties and provides guidance for predicting molecular behavior in biological and chemical systems.
The molecular orbital calculations reveal the electronic distribution within the compound, with the highest occupied molecular orbital and lowest unoccupied molecular orbital energies influenced by the substituent pattern. The electron-withdrawing halogen groups and the electron-donating ethoxy group create a complex electronic environment that affects the reactivity and stability of the molecule. The calculated dipole moment reflects the asymmetric charge distribution resulting from the different electronic effects of the substituents.
The compound exhibits three rotatable bonds, primarily associated with the ethoxy group and the carboxylic acid functionality, indicating moderate conformational flexibility. The number of hydrogen bond acceptors is calculated as three, corresponding to the carboxylic acid oxygens and the ethoxy oxygen, while the single hydrogen bond donor is attributed to the carboxylic acid proton. These parameters are crucial for understanding intermolecular interactions and predicting behavior in various chemical environments.
The carbon bond saturation parameter (Fsp3) of 0.222 indicates that approximately 22% of the carbon atoms are sp3 hybridized, reflecting the presence of the ethyl portion of the ethoxy group within an otherwise aromatic framework. The heavy atom count of 14 atoms provides a measure of molecular size and complexity that influences various physicochemical properties including volatility, solubility, and intermolecular interactions.
Properties
IUPAC Name |
4-chloro-3-ethoxy-2-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO3/c1-2-14-8-6(10)4-3-5(7(8)11)9(12)13/h3-4H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMAJHTMBCOHVIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1F)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101271784 | |
| Record name | Benzoic acid, 4-chloro-3-ethoxy-2-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101271784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1323966-33-1 | |
| Record name | Benzoic acid, 4-chloro-3-ethoxy-2-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1323966-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-chloro-3-ethoxy-2-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101271784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material Selection and Initial Functionalization
The synthesis typically begins with a suitably substituted benzoic acid derivative or a precursor such as 2-fluoro-4-chlorobenzoic acid or m-chloroaniline derivatives as key intermediates. The choice of starting material is critical, as it influences regioselectivity and overall yield.
- The initial step involves halogenation or substitution reactions to introduce chlorine and fluorine at specific positions on the aromatic ring.
- The ethoxy group is introduced via nucleophilic substitution or esterification processes, often involving ethyl alcohol derivatives.
Introduction of Ethoxy Group
The ethoxy substituent is typically introduced through an etherification process:
- Method: Nucleophilic substitution of a suitable leaving group (e.g., halogen) with ethanol or ethyl derivatives under acidic or basic conditions.
- Reaction Conditions: Usually performed under reflux with catalysts such as sulfuric acid or using ethyl alcohol in the presence of dehydrating agents like phosphorus oxychloride.
Halogenation and Fluorination
Selective halogenation of the aromatic ring is achieved via electrophilic aromatic substitution:
- Chlorination: Using reagents like chlorinating agents (e.g., SO₂Cl₂, POCl₃) under controlled temperature to introduce chlorine at the desired position.
- Fluorination: Conducted via fluorinating agents such as Selectfluor or deoxyfluorinating reagents , often under mild conditions to ensure regioselectivity.
Oxidation to Carboxylic Acid
The final step involves oxidation of the methyl or aldehyde intermediates to the benzoic acid:
- Method: Use of strong oxidants like potassium permanganate (KMnO₄) , potassium dichromate (K₂Cr₂O₇) , or hydrogen peroxide under acidic or basic conditions.
- Reaction Conditions: Typically performed at elevated temperatures (50-80°C) with controlled addition to prevent over-oxidation.
Summary of Preparation Methods
| Step | Reaction Type | Reagents | Conditions | Purpose |
|---|---|---|---|---|
| 1 | Halogenation | Chlorinating or fluorinating agents | Mild to moderate temperature | Introduce Cl and F at specific positions |
| 2 | Etherification | Ethanol derivatives | Reflux with catalysts | Attach ethoxy group |
| 3 | Oxidation | KMnO₄, K₂Cr₂O₇, H₂O₂ | Elevated temperature | Convert aldehyde/methyl to carboxylic acid |
| 4 | Purification | Recrystallization, chromatography | Standard | Isolate pure compound |
Notable Research Findings and Data
- Yield Optimization: Patents indicate yields exceeding 90% are achievable with optimized reaction conditions, such as controlled temperature, reagent stoichiometry, and reaction time.
- Reaction Efficiency: Use of ionic liquids and phase transfer catalysts enhances selectivity and reduces by-products.
- Environmental Considerations: Recent methods emphasize low toxicity reagents, recyclable catalysts, and mild conditions to improve sustainability.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-ethoxy-2-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro, ethoxy, and fluoro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Chloro-3-ethoxy-2-fluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-3-ethoxy-2-fluorobenzoic acid involves its interaction with specific molecular targets. The chloro, ethoxy, and fluoro groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The bioactivity and physicochemical properties of benzoic acid derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis of 4-chloro-3-ethoxy-2-fluorobenzoic acid and its analogs:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Substituent Position Sensitivity: The ortho-fluorine and meta-ethoxy groups in this compound create steric hindrance and electron-withdrawing effects, which influence acidity (pKa) and binding affinity in drug-receptor interactions.
Functional Group Impact :
- Replacement of the carboxylic acid with an amide (4-chloro-3-ethoxy-2-fluorobenzamide) increases hydrogen-bonding capacity, making it suitable for protease inhibitor design. Conversely, the acyl chloride derivative serves as a reactive intermediate for ester or peptide synthesis .
Commercial Availability :
Computational and Experimental Insights
- Synthetic Challenges : The ethoxy group in this compound may complicate regioselective synthesis due to competing nucleophilic substitution pathways, unlike simpler methyl or chloro derivatives .
Biological Activity
4-Chloro-3-ethoxy-2-fluorobenzoic acid (CEFB) is a derivative of benzoic acid that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C9H8ClF O3
- Molecular Weight : 218.61 g/mol
- Functional Groups : The compound features a carboxylic acid group, an ethoxy group, and a fluorine atom, which contribute to its reactivity and biological activity.
Synthesis Methods
The synthesis of CEFB typically involves several methods:
- Nucleophilic Substitution : Reaction of 4-chlorobenzoic acid with an ethoxy group.
- Esterification : The carboxylic acid can react with alcohols to form esters.
- Fluorination : Introduction of the fluorine atom via fluorinating agents.
Biological Activity
Research indicates that CEFB exhibits significant biological activities, including:
Antimicrobial Activity
CEFB and its derivatives have shown potential against various microbial strains, making them candidates for developing new antimicrobial agents. Its effectiveness against both Gram-positive and Gram-negative bacteria has been noted, with mechanisms involving disruption of bacterial cell membranes.
Cholinesterase Inhibition
Studies have demonstrated that CEFB derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial targets in treating neurological disorders such as Alzheimer's disease. This inhibition suggests potential therapeutic applications in neurodegenerative diseases.
The mechanisms underlying the biological activity of CEFB primarily involve:
- Enzyme Inhibition : The ethoxy and fluorine substituents enhance the compound's ability to bind to enzyme active sites, particularly cholinesterases.
- Modulation of Receptor Activity : The unique substituents may influence binding affinity and efficacy at various receptors, potentially leading to therapeutic effects in neurological conditions.
Table 1: Biological Activities of CEFB Derivatives
| Compound Name | Activity Type | Target | IC50 Value (µM) |
|---|---|---|---|
| CEFB | Antimicrobial | Various microbial strains | Not specified |
| Derivative A | Cholinesterase Inhibition | Acetylcholinesterase | Similar to tacrine |
| Derivative B | Cholinesterase Inhibition | Butyrylcholinesterase | Highest selectivity |
Cholinesterase Inhibition Study
A study synthesized several derivatives from 4-chloro-3-fluorobenzoic acid and evaluated their inhibition against AChE and BuChE using Ellman's spectrophotometric method. Among these, one derivative exhibited the highest selectivity towards AChE, indicating its potential as a lead compound for further development in treating Alzheimer's disease.
Antimicrobial Evaluation
Research conducted on CEFB's antimicrobial properties demonstrated effectiveness against a range of bacterial strains. The compound's ability to disrupt bacterial cell membranes was noted as a key mechanism contributing to its antimicrobial activity.
Q & A
Q. What are the common synthetic routes for 4-Chloro-3-ethoxy-2-fluorobenzoic acid, and how do reaction conditions influence product yield?
Methodological Answer: The synthesis typically begins with halogenated benzene derivatives. A nucleophilic substitution reaction introduces ethoxy and fluoro groups using sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) as bases. For example, starting with 4-chloro-3-ethoxy-2-fluorobenzene, bromoacetic acid is coupled under controlled conditions to form the benzoic acid backbone . Key parameters affecting yield include:
- Temperature : Optimal range of 60–80°C to balance reactivity and side reactions.
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
- Base strength : Stronger bases (e.g., NaOH) accelerate substitution but may increase hydrolysis byproducts.
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., fluorine’s deshielding effect at δ 120–130 ppm in ¹³C NMR) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98% required for pharmacological studies) using C18 columns and UV detection at 254 nm .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular weight (232.64 g/mol) and detects fragmentation patterns .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to address low yields in traditional methods?
Methodological Answer: Low yields often arise from competing hydrolysis or incomplete substitution. Advanced strategies include:
- Continuous Flow Reactors : Enable precise control of residence time and temperature, reducing side reactions (e.g., 85% yield achieved at 70°C with 2-minute retention time) .
- Microwave-Assisted Synthesis : Accelerates reaction kinetics (e.g., 30-minute cycles vs. 6 hours conventionally) while maintaining >90% purity .
- Automated Parameter Screening : Machine learning algorithms can predict optimal reagent ratios and solvent systems .
Q. What strategies resolve contradictions in reported biological activities of structurally similar benzoic acid derivatives?
Methodological Answer: Contradictions in enzyme inhibition data (e.g., IC₅₀ variability) may stem from substituent positioning or assay conditions. Mitigation approaches:
- Comparative Molecular Field Analysis (CoMFA) : Maps steric/electronic effects of chloro, ethoxy, and fluoro groups to predict binding affinity .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH) to validate target interactions .
- Orthogonal Assays : Use both fluorometric and colorimetric assays to rule out interference from compound autofluorescence .
Q. How do steric and electronic effects of substituents influence the reactivity of this compound in further derivatization?
Methodological Answer:
- Steric Effects : The ethoxy group at position 3 hinders electrophilic substitution at adjacent positions, directing reactions to the para-chloro site .
- Electronic Effects : Fluorine’s electron-withdrawing nature activates the benzoic acid moiety for nucleophilic acyl substitution (e.g., amide coupling) .
- Computational Modeling : Density Functional Theory (DFT) calculates charge distribution to predict reactivity hotspots .
Q. What are the challenges in characterizing degradation products of this compound under varying pH conditions?
Methodological Answer: Degradation pathways (e.g., hydrolysis of the ethoxy group) require:
- Forced Degradation Studies : Expose the compound to acidic (pH 2), neutral (pH 7), and alkaline (pH 12) conditions at 40°C for 48 hours .
- LC-MS/MS : Identifies fragments like 3-hydroxy-2-fluorobenzoic acid (m/z 170.02) and chloro-substituted byproducts .
- Kinetic Modeling : Fits first-order decay constants to predict shelf-life under storage conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
